

A Comparative Analysis of (-)-Gallopamil and Other Phenylalkylamines for Cardiovascular Research

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Compound of Interest

Compound Name: (-)-Gallopamil

Cat. No.: B1674409

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phenylalkylamine calcium channel blocker **(-)-Gallopamil** with other members of its class, primarily Verapamil, and other calcium channel blockers. The information is supported by experimental data to assist in drug development and cardiovascular research.

Mechanism of Action: Phenylalkylamines

Phenylalkylamines, including **(-)-Gallopamil** and Verapamil, exert their therapeutic effects by blocking L-type voltage-gated calcium channels (Ca_v1.2). This action inhibits the influx of calcium ions into cardiac muscle cells, sinoatrial (SA) and atrioventricular (AV) nodal cells, and vascular smooth muscle cells.^[1] The binding of phenylalkylamines to the calcium channel is intracellular and state-dependent, with a higher affinity for open and inactivated channels. This results in more pronounced effects in tissues with higher firing rates, such as the heart.^[1]

The primary cardiovascular effects of phenylalkylamines include:

- Negative Inotropy: Decreased myocardial contractility.
- Negative Chronotropy: Decreased heart rate.
- Negative Dromotropy: Slowed atrioventricular conduction.

- Vasodilation: Relaxation of vascular smooth muscle, leading to a reduction in blood pressure. [\[1\]](#)

Comparative Performance Data

The following tables summarize quantitative data from preclinical and clinical studies, comparing the effects of **(-)-Gallopamil** with other phenylalkylamines and calcium channel blockers.

Table 1: In Vitro Potency of Phenylalkylamines

Compound	Target/Assay	IC50	Relative Potency	Reference
(-)-Gallopamil	L-type Ca ²⁺ current (Ca(v)1.3)	466 ± 151 µM	-	[2]
Verapamil	L-type Ca ²⁺ current (Ca(v)1.3)	199 ± 19 µM	-	[2]
(-)-Gallopamil	Acid Secretion Inhibition	10.9 µM	1.1x vs Verapamil	[3]
Verapamil	Acid Secretion Inhibition	12.1 µM	-	[3]
(-)-Gallopamil	Negative Chronotropic Effect	-	7.2x vs Verapamil	[4]
Verapamil	Negative Chronotropic Effect	-	-	[4]
(-)-Gallopamil	Negative Inotropic Effect	-	4.3x vs Verapamil	[4]
Verapamil	Negative Inotropic Effect	-	-	[4]

Table 2: Clinical Efficacy in Stable Angina

Parameter	Gallopamil (150 mg/day)	Nifedipine (30 mg/day)	Placebo	Reference
Change in Exercise Time to Onset of Angina	+30% (p < 0.01)	+20% (NS)	-	[5]
Change in Total Exercise Time	+18% (p < 0.01)	+13% (NS)	-	[5]
Reduction in ST Depression	-77%	-52%	-	[5]

NS: Not Significant

**Table 3: Comparative Effects on Cardiovascular
Parameters**

Drug	Dose	Change in Heart Rate	Change in Blood Pressure	Reference
Gallopamil	50 mg	No significant change	No significant change	[2]
Verapamil (SR)	240 mg/day	Decreased	Decreased	[6][7]
Nifedipine	20 mg	Increased (reflex tachycardia)	Decreased	[2]
Metoprolol	100 mg	Decreased	Decreased	[2]

SR: Sustained Release

Table 4: Comparative Side Effect Profiles

Side Effect	Gallopamil	Verapamil	Reference
Constipation	Less common	More common	[8]
Bradycardia	Yes	Yes	[8]
AV Block	Yes	Yes	[8]
Hypotension	Yes	Yes	[8]
Stomach Problems	Reported	Less common	[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Whole-Cell Patch Clamp for L-type Calcium Channel Inhibition

Objective: To quantify the inhibitory effect of phenylalkylamines on L-type calcium currents in isolated cardiomyocytes or cell lines expressing the channel.

Methodology:

- **Cell Preparation:** Isolate ventricular myocytes from animal models (e.g., guinea pig, rabbit) or use a stable cell line (e.g., HEK293) transfected with the human Ca_v1.2 channel.
- **Solutions:**
 - **External Solution (in mM):** 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; adjust pH to 7.4 with CsOH.
 - **Internal (Pipette) Solution (in mM):** 120 CsCl, 5 Mg-ATP, 10 EGTA, 10 HEPES; adjust pH to 7.2 with CsOH.[1]
- **Recording:**
 - Establish a whole-cell patch-clamp configuration.

- Hold the membrane potential at -80 mV.
- Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.[\[1\]](#)
- Drug Application: Perfuse the cells with increasing concentrations of the test compounds (e.g., **(-)-Gallopamil**, Verapamil).
- Data Analysis:
 - Measure the peak inward calcium current at each drug concentration.
 - Construct concentration-response curves and calculate the IC₅₀ value (the concentration at which the drug inhibits 50% of the maximal current).[\[1\]](#)

Isolated Organ Bath for Vasodilator Effects

Objective: To determine the potency of phenylalkylamines in relaxing pre-contracted vascular smooth muscle.

Methodology:

- Tissue Preparation: Isolate the thoracic aorta from an animal model (e.g., rat, rabbit) and cut it into rings of 3-5 mm in width.
- Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂ at 37°C. Attach one end of the ring to a fixed support and the other to a force transducer.[\[1\]](#)[\[9\]](#)
- Equilibration: Allow the rings to equilibrate under a resting tension of approximately 1-2 grams for 60-90 minutes.[\[1\]](#)
- Contraction: Pre-contract the aortic rings with a vasoconstrictor (e.g., phenylephrine, norepinephrine, or a high potassium solution) to achieve a stable submaximal contraction.[\[9\]](#)
- Drug Application: Add cumulative concentrations of the test compounds to the organ bath.
- Data Analysis:

- Measure the relaxation response at each drug concentration as a percentage of the pre-contraction tension.
- Plot concentration-response curves and calculate the EC_{50} value (the concentration at which the drug produces 50% of its maximal relaxant effect).

Isolated Perfused Heart (Langendorff) for Negative Inotropic and Chronotropic Effects

Objective: To assess the direct effects of phenylalkylamines on myocardial contractility and heart rate.

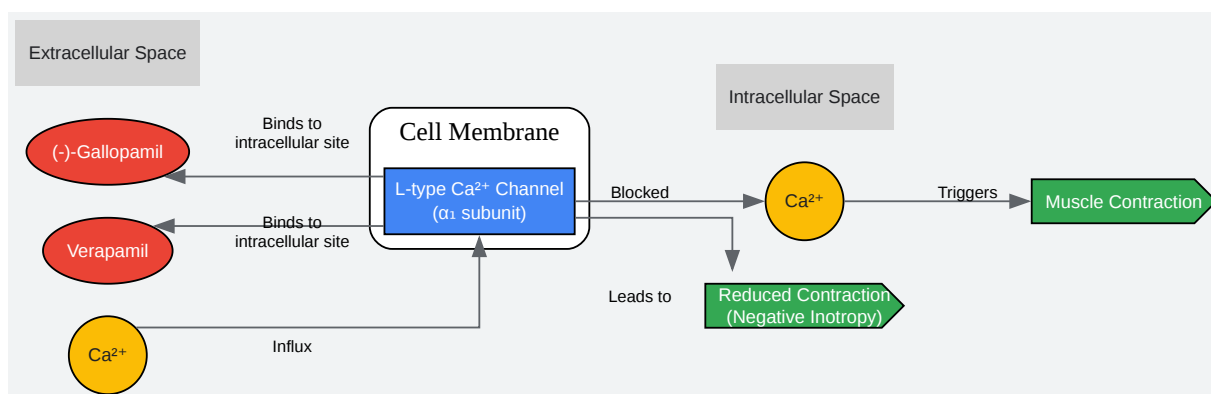
Methodology:

- Heart Isolation: Excise the heart from an anesthetized animal (e.g., guinea pig, rabbit) and mount it on a Langendorff apparatus.
- Perfusion: Retrogradely perfuse the heart through the aorta with a warmed (37°C) and oxygenated (95% O_2 / 5% CO_2) physiological salt solution (e.g., Krebs-Henseleit).
- Measurement:
 - Inotropy: Place a force transducer connected to the apex of the ventricle to measure the force of contraction. Alternatively, insert a balloon into the left ventricle to measure isovolumetric pressure.
 - Chronotropy: Record the heart rate from the electrocardiogram (ECG) or from the pressure/force recordings.
- Drug Administration: Infuse the test compounds at increasing concentrations into the perfusion solution.
- Data Analysis:
 - Measure the changes in contractile force and heart rate at each drug concentration.

- Construct dose-response curves to determine the potency of the compounds in producing negative inotropic and chronotropic effects.

Visualizations

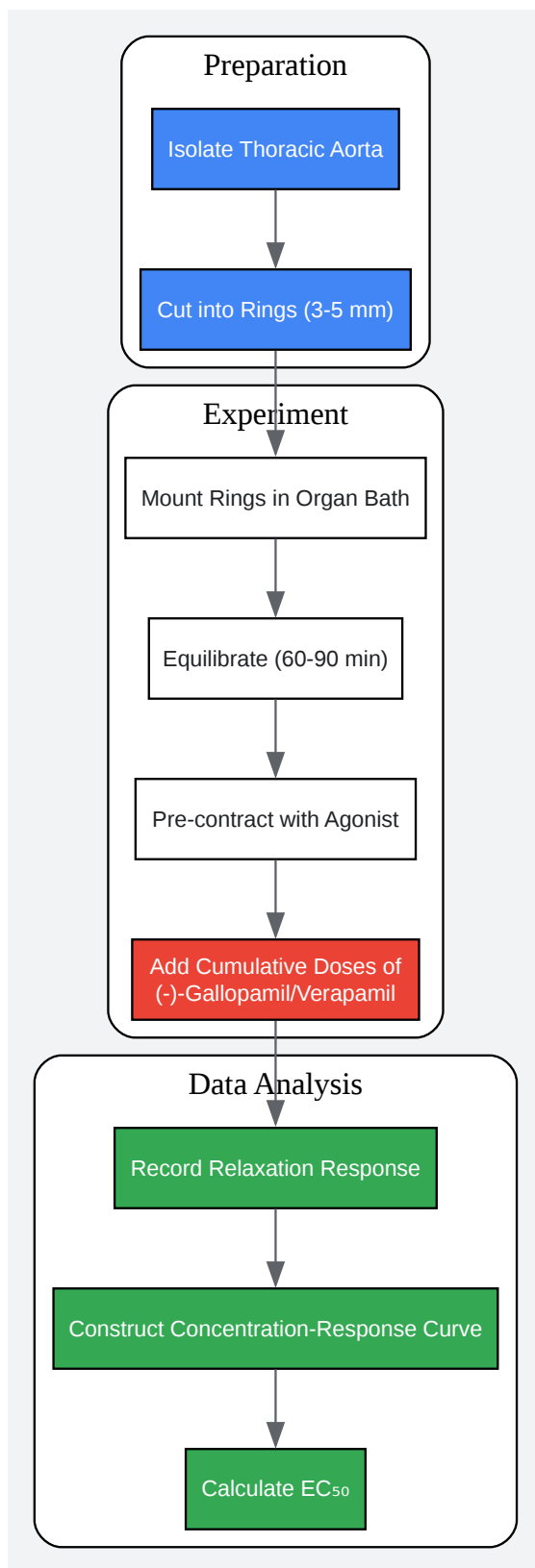
Signaling Pathway of Phenylalkylamine Action



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Caption: Phenylalkylamines block L-type calcium channels from the intracellular side.

Experimental Workflow for Isolated Organ Bath Assay



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